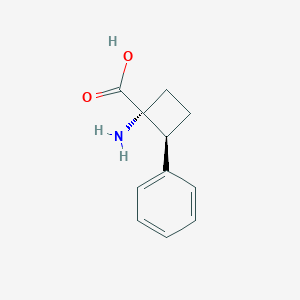

(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid

Beschreibung

(1R,2S)-1-Amino-2-phenylcyclobutane-1-carboxylic acid is a conformationally constrained β-amino acid characterized by a cyclobutane ring substituted with an amino group at position 1 and a phenyl group at position 2 in a trans configuration. Its synthesis involves stereoselective methods, such as the alkylation of glycine-derived Ni(II) complexes followed by cyclization, ensuring high enantiomeric purity . The cyclobutane ring introduces significant ring strain (~110 kJ/mol), which restricts rotational freedom and stabilizes specific conformations, making it valuable in medicinal chemistry for mimicking peptide backbones or enhancing target binding .

Eigenschaften

Molekularformel |

C11H13NO2 |

|---|---|

Molekulargewicht |

191.23 g/mol |

IUPAC-Name |

(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c12-11(10(13)14)7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-,11+/m0/s1 |

InChI-Schlüssel |

HOQAZBBALROTIH-GXSJLCMTSA-N |

Isomerische SMILES |

C1C[C@@]([C@@H]1C2=CC=CC=C2)(C(=O)O)N |

Kanonische SMILES |

C1CC(C1C2=CC=CC=C2)(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (1R,2S)-1-Amino-2-phenylcyclobutan-1-carbonsäure beinhaltet typischerweise die Alkylierung von Glycinäquivalenten mit 1,2-Elektrophilen, gefolgt von einer intramolekularen Cyclisierung. Eine übliche Methode umfasst die Verwendung von Diazoverbindungen, Yliden und Carben-Zwischenprodukten für die Cyclopropanierung von Alkenen . Ein weiterer Ansatz beinhaltet die asymmetrische Synthese unter Verwendung chiraler Katalysatoren, um die gewünschte Stereochemie zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann skalierbare Synthesewege beinhalten, wie z. B. die Verwendung von chiralen Hilfsstoffen oder Katalysatoren, um hohe Ausbeuten und enantiomere Reinheit zu erreichen. Der Prozess umfasst häufig Schritte wie Alkylierung, Cyclisierung und Reinigung, um das gewünschte Produkt zu isolieren.

Analyse Chemischer Reaktionen

Reaktionstypen

(1R,2S)-1-Amino-2-phenylcyclobutan-1-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann funktionelle Gruppen wie Hydroxyl- oder Carbonylgruppen einführen.

Reduktion: Dadurch können Carbonylgruppen in Alkohole oder Amine umgewandelt werden.

Substitution: Nucleophile Substitutionsreaktionen können bestimmte Atome oder Gruppen innerhalb des Moleküls ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden üblicherweise verwendet.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind typische Reduktionsmittel.

Substitution: Halogenierungsmittel wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) werden häufig verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu Carbonsäuren oder Ketonen führen, während die Reduktion zu primären oder sekundären Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound is characterized by a cyclobutane ring and contains both an amino group and a carboxylic acid functional group, classifying it as an α-amino acid. The specific stereochemistry at the 1 and 2 positions (1R and 2S) contributes to its distinct three-dimensional conformation, which is crucial for its biological activity. The molecular formula is with a molar mass of approximately 191.23 g/mol .

Medicinal Chemistry Applications

Drug Development

The unique structure of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid makes it a promising candidate for drug development, particularly in creating constrained peptides and mimetics that can enhance binding affinity to biological targets. Its rigid cyclobutane framework allows for specific interactions with receptors involved in neurological disorders, potentially acting as a neurotransmitter or modulator .

Potential Therapeutic Uses

Research indicates that this compound may influence various signaling pathways relevant to treating conditions such as depression, anxiety, and other neurological disorders. Its ability to interact with neurotransmitter systems positions it as a potential lead compound in neuropharmacology .

Synthetic Chemistry Applications

Synthesis Techniques

Several synthetic routes have been developed for producing this compound. Notably, asymmetric synthesis techniques have been employed to enhance yield and selectivity of the desired stereoisomer. For instance, a two-step nucleophilic substitution reaction utilizing axially chiral glycine equivalents has shown promise in achieving high purity levels .

Reactivity

As an amino acid derivative, the compound can undergo typical reactions associated with amino acids including esterification, amidation, and acylation. These reactions are essential for modifying the compound for various pharmaceutical applications .

Biochemical Research Applications

Biological Activity Studies

The compound's unique structure allows researchers to study its interactions with enzymes and receptors in biological systems. Investigations into its mechanism of action reveal potential roles in modulating enzymatic activities and influencing metabolic pathways .

Analytical Techniques

Analytical methods such as NMR spectroscopy and mass spectrometry are employed to characterize the compound's structure and confirm its purity during synthesis. These techniques are vital for ensuring the reliability of research findings related to its biological applications .

Wirkmechanismus

The mechanism by which (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Stereochemical Variants

The stereochemistry of cyclobutane-based amino acids critically influences their physicochemical and biological properties. For example:

- (1S,2S)- and (1R,2R)-2-Aminocyclobutanecarboxylic Acid: These diastereomers exhibit distinct NMR profiles and synthetic pathways. The (1R,2R)-isomer is synthesized via trifluoroacetic acid (TFA)-mediated deprotection of Boc-protected precursors, yielding >99% stereochemical purity by chiral HPLC .

- (1R,2S)- vs.

Table 1: Comparison of Cyclobutane Amino Acid Isomers

Ring Size and Conformational Effects

Cyclopropane Derivatives :

- (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic Acid: The smaller cyclopropane ring (60° bond angles) imposes greater strain than cyclobutane, enhancing reactivity. This compound is a key intermediate for hepatitis C virus NS3 protease inhibitors due to its ability to mimic peptide transition states .

- (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic Acid : The hydroxymethyl group increases hydrophilicity, improving blood-brain barrier penetration for neurological applications .

Cyclopentane and Cyclohexane Derivatives :

- (1S,2R)-1-Amino-2-phenylcyclopentanecarboxylic Acid: Larger rings reduce strain, increasing flexibility. These analogs are used in integrin ligand design (e.g., αvβ3/α5β1 receptor binding) due to their balanced rigidity and adaptability .

Table 2: Impact of Ring Size on Properties

Substituent Effects and Functionalization

- Fluorinated Derivatives: 3,4-Difluorocyclopentane-1-carboxylic Acids: Fluorine atoms enhance metabolic stability and binding to L-type amino acid transporters (e.g., PET imaging agents for gliomas) .

- Aromatic and Aliphatic Substituents: (1R,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carboxylic Acid: The chlorophenyl group increases lipophilicity, improving insecticidal activity in pyrethroids . Ethyl Ester Derivatives: Prodrug forms (e.g., (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid ethyl ester hydrochloride) enhance oral bioavailability .

Table 3: Substituent Impact on Bioactivity

Biologische Aktivität

(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid, a cyclic amino acid, is characterized by its unique cyclobutane ring structure and specific stereochemistry. This compound has garnered attention for its potential biological activities, particularly in the fields of neurobiology and drug development.

Structural Characteristics

The compound features:

- Molecular Formula : CHNO

- Molecular Weight : 191.23 g/mol

- Functional Groups : Contains an amino group (-NH) and a carboxylic acid group (-COOH), classifying it as an α-amino acid.

The stereochemistry at the 1 and 2 positions (1R and 2S) contributes to its three-dimensional conformation, influencing its biological interactions and activity.

1. Neurotransmitter Effects

Research indicates that this compound may exhibit neurotransmitter-like effects. Its structural similarity to phenylalanine suggests potential roles in neurotransmission and protein synthesis modulation. Studies have shown that cyclic amino acids can influence synaptic activity, potentially acting as neuromodulators or precursors to neurotransmitters.

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various neurodegenerative diseases. Preliminary studies suggest that this compound may help in scavenging free radicals, thus protecting cells from oxidative damage.

3. Inhibition of Protein Synthesis

Similar to other constrained amino acids, this compound has been studied for its inhibitory effects on protein synthesis. This property is significant in drug development, particularly for targeting diseases characterized by aberrant protein production.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Cyclic Amino Acid | Potential neurotransmitter effects; antioxidant | Unique cyclobutane ring structure |

| Phenylalanine | Linear Amino Acid | Essential for protein synthesis; precursor to neurotransmitters | Straight-chain structure |

| Cycloleucine | Cyclic Amino Acid | Inhibitory effects on protein synthesis | Different cyclic structure |

| Proline | Cyclic Amino Acid | Stabilizes protein structures | Distinctive five-membered ring |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. Notably, research published in Synlett highlights the importance of constrained amino acids in drug discovery due to their ability to mimic natural substrates in enzyme active sites .

Case Studies

A case study involving the use of this compound in neuropharmacology demonstrated its potential as a therapeutic agent for conditions like depression and anxiety disorders. The study assessed its binding affinity to serotonin receptors, revealing promising results that warrant further investigation into its pharmacological applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid?

The synthesis typically involves stereoselective cyclopropanation and resolution strategies. A scalable approach includes the dialkylation of a glycine Schiff base using electrophiles like trans-1,4-dibromo-2-butene, followed by enzymatic resolution with Alcalase 2.4L to achieve >99% enantiomeric excess (ee) . Alternative routes leverage chiral auxiliaries or asymmetric catalysis to control stereochemistry at the cyclobutane core . Key steps often require low-temperature conditions (-20°C to 0°C) and non-polar solvents (e.g., toluene) to minimize racemization.

Q. How is the stereochemical integrity of this compound verified during synthesis?

Analytical techniques include:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .

- NMR Spectroscopy : H and C NMR (e.g., in DO) to confirm cyclobutane ring geometry and substituent orientation via coupling constants (e.g., ≈ 8–10 Hz for trans-configuration) .

- X-ray Crystallography : Absolute configuration assignment via single-crystal analysis of derivatives (e.g., hydrochloride salts) .

Q. What pharmacological applications are associated with this compound?

This compound is a structural analog of vinyl-ACCA, a critical pharmacophore in hepatitis C virus (HCV) NS3/4A protease inhibitors. Its rigid cyclobutane scaffold enhances binding affinity by restricting conformational flexibility in enzyme active sites . Preclinical studies highlight its utility in designing antiviral agents and β-amino acid derivatives for peptide mimetics.

Advanced Research Questions

Q. What challenges arise in optimizing enzymatic resolution for large-scale synthesis of this compound?

Enzymatic resolution using esterases (e.g., Alcalase) faces product inhibition, leading to prolonged reaction times. Mitigation strategies include:

- Substrate Engineering : Introducing bulky protecting groups (e.g., Boc) to reduce enzyme-substrate steric hindrance.

- Process Optimization : Using fed-batch reactors or chemical pre-resolution via diastereomeric salt formation (e.g., with dibenzoyl-L-tartaric acid) to improve throughput .

- Solvent Systems : Employing biphasic systems (water:ethyl acetate) to enhance enzyme stability and product recovery.

Q. How do steric and electronic effects influence the reactivity of this compound in peptide coupling reactions?

The cyclobutane ring imposes significant steric constraints, requiring activation reagents like HATU or PyBOP for efficient amide bond formation. Electronic effects from the phenyl group stabilize transition states in SN2 reactions, but may hinder nucleophilic substitution at the α-carbon. Computational studies (DFT) suggest that ring strain (≈26 kcal/mol in cyclobutane) enhances electrophilicity at the carboxylic acid moiety .

Q. What analytical discrepancies arise when characterizing this compound derivatives?

Common issues include:

- Racemization During Derivatization : Heating above 40°C or prolonged exposure to basic conditions (pH > 9) can invert stereochemistry.

- Mass Spectrometry Artifacts : In-source fragmentation of the cyclobutane ring mimics degradation products. High-resolution MS (HRMS) with ESI+ ionization is recommended .

- Crystallization Variability : Polymorphism in salts (e.g., hydrochloride vs. tosylate) affects melting point and solubility data .

Methodological Considerations

Q. How is the stability of this compound assessed under physiological conditions?

Stability studies involve:

- pH Profiling : Incubating the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by chiral HPLC to detect racemization or degradation.

- Plasma Stability Assays : Monitoring metabolite formation (e.g., ring-opened products) via LC-MS/MS in human plasma .

- Thermogravimetric Analysis (TGA) : Evaluating thermal decomposition thresholds (>150°C for anhydrous forms) .

Q. What strategies are used to resolve conflicting stereochemical assignments in related cyclopropane/cyclobutane amino acids?

Contradictions often arise from misassignment of NOESY correlations or incorrect X-ray refinement. Best practices include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.